3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of three chlorine atoms and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 2-chloroaniline as the primary starting materials.
Chlorination: The pyridine ring is chlorinated at the 3 and 6 positions using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Amidation: The chlorinated pyridine is then reacted with 2-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide
- 3,6-dichloro-N-(4-chlorophenyl)pyridine-2-carboxamide
- 2,6-dichloro-N-(2-chlorophenyl)pyridine-3-carboxamide
Uniqueness
3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of three chlorine atoms and the carboxamide group contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O/c13-7-3-1-2-4-9(7)16-12(18)11-8(14)5-6-10(15)17-11/h1-6H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWVXBCUXLWHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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